3,3-Difluoro-5,5-dimethylpiperidin-4-ol
Description
3,3-Difluoro-5,5-dimethylpiperidin-4-ol is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3-position, two methyl groups at the 5-position, and a hydroxyl group at the 4-position. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug design. Fluorine substituents are known to modulate electronic, steric, and hydrophobic parameters, while methyl groups enhance steric bulk and metabolic stability . This compound’s combination of fluorine and methyl substitutions positions it as a candidate for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug discovery.
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
3,3-difluoro-5,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H13F2NO/c1-6(2)3-10-4-7(8,9)5(6)11/h5,10-11H,3-4H2,1-2H3 |
InChI Key |
RHGQFUBYKVKNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(C1O)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5,5-dimethylpiperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the reaction of 3,3-Dimethylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-5,5-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
3,3-Difluoro-5,5-dimethylpiperidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It serves as a precursor for the development of fluorinated bioactive compounds with potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .
Comparison with Similar Compounds
Key Trends:
- Basicity (pKa) : The electron-withdrawing effect of fluorine reduces the basicity of the piperidine nitrogen. For example, while unsubstituted piperidine has a pKa ~11, 3,3-difluoro substitution lowers it to ~8–9 . The dimethyl groups at C5 exert minimal electronic effects but may sterically hinder protonation.
- Lipophilicity (LogP): Fluorine atoms slightly increase lipophilicity, but methyl groups have a more pronounced effect. This compound is expected to have a higher LogP than non-methylated analogues.
- Solubility: Reduced aqueous solubility compared to non-fluorinated or non-methylated analogues due to increased hydrophobicity.
| Compound | Molecular Weight (g/mol) | Estimated pKa (N) | Estimated LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 177.18 | 8.5–9.0 | 1.8–2.2 | <10 |
| 5,5-Dimethylpiperidin-4-ol | 143.22 | 10.5–11.0 | 1.2–1.5 | 15–20 |
| 3-Fluoropiperidin-4-ol | 133.15 | 9.0–9.5 | 0.8–1.2 | 20–25 |
| 3,3-Difluoropiperidin-4-ol | 151.14 | 8.0–8.5 | 0.9–1.3 | 10–15 |
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability : The 5,5-dimethyl groups in this compound likely hinder oxidative metabolism at the C5 position, enhancing metabolic stability compared to analogues lacking methyl groups .
- Membrane Permeability: Reduced basicity (higher % non-ionized at physiological pH) improves passive diffusion across membranes relative to 5,5-dimethylpiperidin-4-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
